

"2-Methoxy-6-methyl-3-nitropyridine" chemical properties

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Compound of Interest

Compound Name: 2-Methoxy-6-methyl-3-nitropyridine

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An In-depth Technical Guide to the Chemical Properties and Applications of **2-Methoxy-6-methyl-3-nitropyridine**

This document provides a comprehensive technical overview of **2-Methoxy-6-methyl-3-nitropyridine**, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, proven experimental protocols, and field-proven insights into its reactivity and potential applications. We will explore its molecular structure, spectroscopic signature, synthetic pathways, and its role as a versatile building block for more complex bioactive molecules.

Molecular Identity and Physicochemical Properties

2-Methoxy-6-methyl-3-nitropyridine is a heterocyclic compound featuring a pyridine core functionalized with three key substituents: a methoxy group at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position. This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups establishes a unique electronic profile that dictates its chemical behavior and synthetic utility.

Nomenclature and Structural Attributes

- IUPAC Name: 6-methoxy-2-methyl-3-nitropyridine[1]

- Common Synonyms: 6-Methoxy-3-nitro-2-picoline, 2-Methoxy-5-nitro-6-picoline[1][2]
- CAS Number: 5467-69-6[1][2]
- Molecular Formula: C₇H₈N₂O₃[1][2]
- Molecular Weight: 168.15 g/mol [1][2]

The interplay of the substituents is critical. The powerful electron-withdrawing nitro group significantly decreases electron density in the pyridine ring, particularly at the ortho and para positions. This effect is partially counterbalanced by the electron-donating methoxy and methyl groups, making the molecule an interesting substrate for various chemical transformations.

Physicochemical Data Summary

The physical properties of **2-Methoxy-6-methyl-3-nitropyridine** are essential for its handling, storage, and use in reactions. The data below has been consolidated from supplier technical sheets and chemical databases.

Property	Value	Source
Appearance	Solid	[2]
Purity	≥98% (Typical)	[2]
Molecular Weight	168.15 g/mol	[1][2]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1][2]
Solubility	Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water is expected based on its structure.[3]	
Storage	Store in a cool, dry, and well-ventilated place.	[4]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of **2-Methoxy-6-methyl-3-nitropyridine** requires a multi-faceted analytical approach. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system where each technique corroborates the structural features identified by the others.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. We would anticipate two doublets in the aromatic region for the two coupled protons on the pyridine ring, a singlet around 3.9-4.1 ppm for the methoxy ($-\text{OCH}_3$) protons, and another singlet around 2.5-2.7 ppm for the methyl ($-\text{CH}_3$) protons. The exact chemical shifts are influenced by the electronic environment created by the nitro group.
 - ^{13}C NMR: The carbon NMR spectrum should reveal seven distinct carbon signals. The carbon atom attached to the nitro group (C3) would be significantly downfield. Spectroscopic data for the parent compound, 2-methoxy-6-methylpyridine, can serve as a reference for assigning the carbon signals of the pyridine ring and the substituents.^[5]
- Infrared (IR) Spectroscopy: The IR spectrum is crucial for confirming the presence of key functional groups. Strong characteristic absorption bands are expected for the nitro group (NO_2), typically appearing as two distinct peaks around $1520\text{-}1560\text{ cm}^{-1}$ (asymmetric stretching) and $1345\text{-}1385\text{ cm}^{-1}$ (symmetric stretching). Additional key peaks would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the pyridine ring, and C-O stretching from the methoxy group.^{[6][7]}
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **2-Methoxy-6-methyl-3-nitropyridine**, the molecular ion peak (M^+) would be observed at an m/z value corresponding to its molecular weight of 168.15. High-resolution mass spectrometry (HRMS) can further validate the elemental composition ($\text{C}_7\text{H}_8\text{N}_2\text{O}_3$).

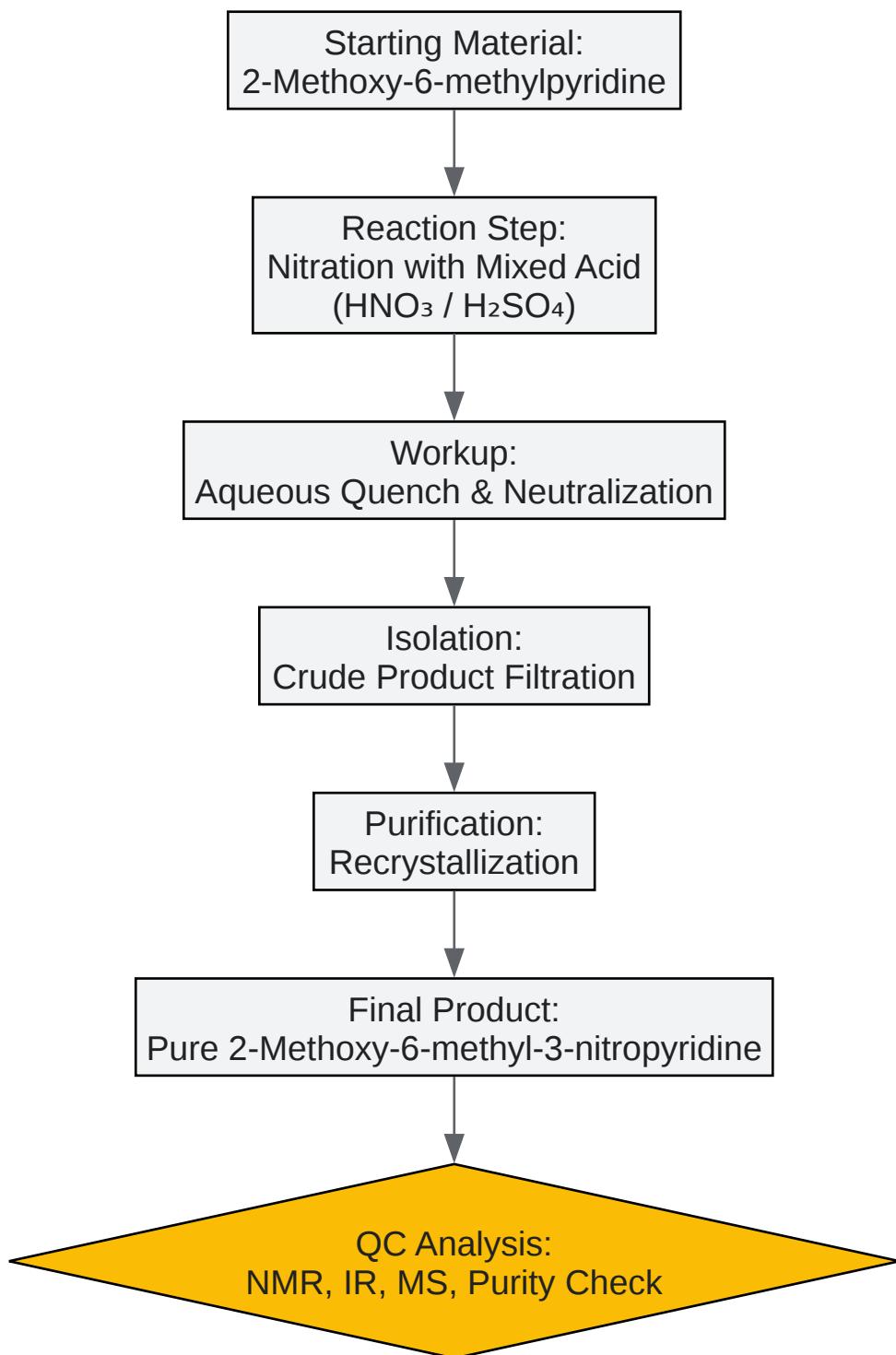
Synthesis and Purification

The synthesis of substituted nitropyridines is a well-established area of organic chemistry.^[8]

For **2-Methoxy-6-methyl-3-nitropyridine**, a logical and efficient approach is the direct nitration of the commercially available precursor, 2-methoxy-6-methylpyridine.

Synthetic Workflow

The diagram below outlines the key stages of the synthesis, from the starting material to the purified final product. This workflow ensures a logical progression and highlights critical quality control checkpoints.



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Caption: Synthetic workflow for **2-Methoxy-6-methyl-3-nitropyridine**.

Experimental Protocol: Synthesis

This protocol is based on established methods for the nitration of pyridine derivatives.[\[9\]](#)

Materials:

- 2-Methoxy-6-methylpyridine
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid
- Ice
- Deionized Water
- Sodium Bicarbonate (Saturated Solution)

Procedure:

- **Reactor Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5°C.
- **Precursor Addition:** Slowly add 2-methoxy-6-methylpyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10°C. **Causality Insight:** This exothermic dissolution must be controlled to prevent degradation of the starting material.
- **Nitration:** Slowly add fuming nitric acid dropwise via the dropping funnel. The internal temperature must be strictly maintained between 0°C and 10°C. **Expertise & Experience:** Careful control of the nitrating agent addition and temperature is paramount to prevent di-nitration and other side reactions, ensuring higher yield and purity of the desired mono-nitro product.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
- **Quenching:** Carefully pour the reaction mixture onto a large beaker of crushed ice. This will precipitate the crude product.

- Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Filter the resulting solid precipitate and wash it thoroughly with cold deionized water.
- Drying: Dry the crude product under a vacuum.

Protocol: Purification by Recrystallization

Procedure:

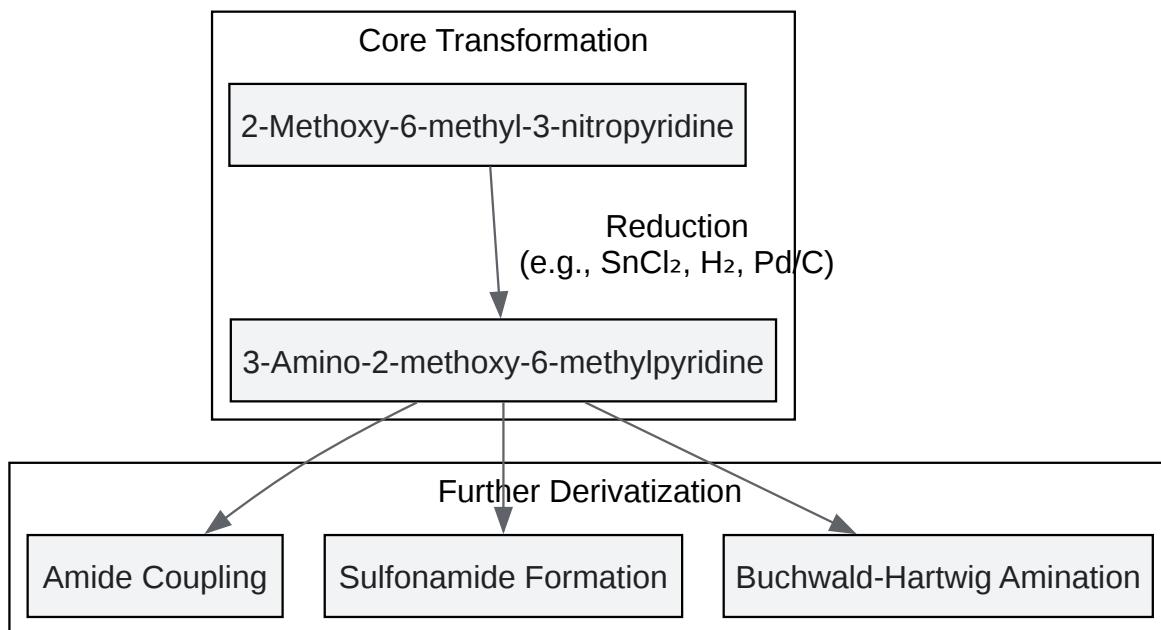
- Select an appropriate solvent system (e.g., ethanol/water or isopropanol).
- Dissolve the crude product in the minimum amount of the hot solvent.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Validation: Confirm the purity and identity of the final product using the analytical methods described in Section 2.

Chemical Reactivity and Applications

The reactivity of **2-Methoxy-6-methyl-3-nitropyridine** is governed by the electronic properties of its substituents, making it a valuable intermediate. Nitropyridines are widely used as precursors in the synthesis of various biologically active compounds.[8]

Key Transformation: Reduction of the Nitro Group

The most significant reaction for this molecule in drug development is the reduction of the nitro group to an amine. This transformation unlocks a wealth of subsequent chemical modifications.



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Caption: Reduction of the nitro group to a versatile amine intermediate.

The resulting 3-amino-2-methoxy-6-methylpyridine is a key building block. The newly formed amino group can readily undergo reactions such as amide bond formation, sulfonylation, or be used in cross-coupling reactions to build more complex molecular architectures, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[8][10]

Applications in Drug Discovery

Substituted aminopyridines are privileged structures in medicinal chemistry. The title compound serves as a precursor to this important class of molecules. Its derivatives have potential applications in developing agents for various diseases. The strategic placement of the methoxy, methyl, and (latent) amino groups allows for fine-tuning of a drug candidate's steric and electronic properties, which is crucial for optimizing target binding, selectivity, and pharmacokinetic profiles.[11]

Safety and Handling

While a specific safety data sheet (SDS) for **2-Methoxy-6-methyl-3-nitropyridine** is not widely available, data from structurally related nitropyridines provides a strong basis for safe handling procedures.[\[4\]](#)[\[12\]](#)[\[13\]](#)

- Hazard Identification:
 - Nitropyridine derivatives are often classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Avoid breathing dust, fumes, or vapors.[\[4\]](#)[\[13\]](#)
- Recommended Handling Procedures:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[\[4\]](#)[\[12\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[4\]](#)[\[12\]](#)[\[13\]](#)
 - Wash hands thoroughly after handling.[\[4\]](#)
- Storage and Stability:
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[4\]](#)[\[12\]](#)[\[14\]](#)
 - The compound is expected to be stable under normal storage conditions.[\[12\]](#)[\[14\]](#)

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